molecular formula C17H20ClNO2 B165325 Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138112-82-0

Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No. B165325
M. Wt: 305.8 g/mol
InChI Key: UFSCDJCKUMWYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05225442

Procedure details

0.02 mol of 2-(7-methoxynaphth-1-yl)ethylamine hydrochloride is dissolved in a water/chloroform mixture. Potassium carbonate is added and the mixture is agitated for 15 minutes in an ice bath. 0.022 mol of 4-chlorobutyryl chloride is then added dropwise. The agitation is maintained for half an hour at room temperature; then the chloroform phase is dried, and the residue is recrystallized in a toluene/cyclohexane mixture (1:1).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
water chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.022 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[CH2:14][CH2:15][NH2:16])=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+].[Cl:23][CH2:24][CH2:25][CH2:26][C:27](Cl)=[O:28]>O.C(Cl)(Cl)Cl>[CH3:2][O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[CH2:14][CH2:15][NH:16][C:27](=[O:28])[CH2:26][CH2:25][CH2:24][Cl:23])=[CH:6][CH:5]=1 |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
Cl.COC1=CC=C2C=CC=C(C2=C1)CCN
Name
water chloroform
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.022 mol
Type
reactant
Smiles
ClCCCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is agitated for 15 minutes in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then the chloroform phase is dried
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized in a toluene/cyclohexane mixture (1:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
COC1=CC=C2C=CC=C(C2=C1)CCNC(CCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.